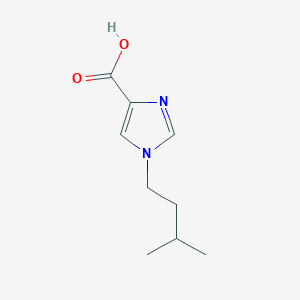

1-isopentyl-1H-imidazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

1-(3-methylbutyl)imidazole-4-carboxylic acid |

InChI |

InChI=1S/C9H14N2O2/c1-7(2)3-4-11-5-8(9(12)13)10-6-11/h5-7H,3-4H2,1-2H3,(H,12,13) |

InChI Key |

HIKKSZUPZBDJBC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCN1C=C(N=C1)C(=O)O |

Origin of Product |

United States |

The Imidazole 4 Carboxylic Acid Scaffold in Heterocyclic Chemistry Research

The imidazole-4-carboxylic acid framework is a significant motif in the study of heterocyclic compounds. As a derivative of imidazole (B134444), it possesses a five-membered planar ring containing two nitrogen atoms, which imparts unique chemical characteristics. nih.govajrconline.org 1H-Imidazole-4-carboxylic acid, the parent compound, is a white solid that is soluble in polar organic solvents due to the high polarity of its carboxylated imidazole structure. guidechem.com This scaffold is a fundamental building block in heterocyclic synthesis and serves as a crucial intermediate in various organic synthesis pathways. guidechem.com

The dual functionality of the imidazole ring and the carboxylic acid group allows for a wide range of chemical transformations. The carboxyl group can readily undergo esterification or condensation reactions with alcohols and amines to yield corresponding ester or amide compounds. guidechem.com Furthermore, the imidazole moiety itself is integral to numerous biological processes and is a component of the amino acid histidine. nih.govbiomedpharmajournal.org The ability of the imidazole ring to act as both a hydrogen bond donor and acceptor is fundamental to the function of many enzymes. nih.gov

In materials science and coordination chemistry, imidazole-4-carboxylic acid and its related structures, like 4,5-imidazoledicarboxylic acid, are of great interest. researchgate.net These molecules act as multifunctional ligands, capable of coordinating with metal ions through both the imidazole nitrogens and the carboxylate oxygens. researchgate.netmedchemexpress.com This property has been widely utilized to generate a variety of coordination polymers and metal-organic frameworks (MOFs). researchgate.netchemicalbook.com For instance, the anion of 4-imidazolecarboxylic acid has been shown to stabilize binuclear hydroxo complexes of trivalent lanthanides, which play a role in catalyzing the hydrolysis of phosphate (B84403) esters. medchemexpress.comchemicalbook.com

Table 1: Properties of 1H-Imidazole-4-carboxylic Acid

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1H-imidazole-5-carboxylic acid | nih.gov |

| Molecular Formula | C₄H₄N₂O₂ | nih.gov |

| Molecular Weight | 112.09 g/mol | nih.gov |

| Appearance | White solid powder | guidechem.com |

| CAS Number | 1072-84-0 | nih.gov |

| Key Features | Contains both an imidazole unit and a carboxyl functional group; highly polar. | guidechem.com |

Importance of N Substituted Imidazole 4 Carboxylic Acids in Chemical Synthesis

The substitution of a group at the nitrogen atom (N-substitution) of the imidazole-4-carboxylic acid scaffold is a critical strategy in chemical synthesis for tuning the molecule's properties and generating novel functionalities. These N-substituted derivatives are valuable starting materials for a range of products, including dyes, crop protection agents, and pharmaceuticals. google.com For example, certain N-substituted imidazole (B134444) monocarboxylate ethyl esters have applications as anesthetics in veterinary medicine. google.com

Synthetic methodologies for creating N-substituted imidazole-4-carboxylic acids and their esters have advanced significantly. Techniques such as solid-phase synthesis combined with microwave irradiation allow for the rapid and efficient production of libraries of these compounds. researchgate.net One reported method involves a "catch and release" strategy using a resin-bound isocyanoacrylate to produce 1-substituted imidazole-4-carboxylates in high yield and purity. researchgate.net Other approaches include the cycloaddition reaction between ethyl isocyanoacetate and various imidoyl chlorides to construct 1,5-diaryl-1H-imidazole-4-carboxylate esters. mdpi.com

The strategic introduction of substituents at the N1 position is a cornerstone of medicinal chemistry research. By modifying the N-substituent, chemists can alter the biological activity of the resulting compound. Research into 1-arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters and amides has identified them as potential antiplatelet agents. nih.govresearchgate.net These studies demonstrate that even slight structural modifications to the N-substituent can shift the pattern of activity, highlighting the importance of this position for structure-activity relationship (SAR) studies. nih.gov

Role of Imidazole Derivatives As Building Blocks in Advanced Chemical Structures

Imidazole (B134444) derivatives are recognized as essential building blocks in the synthesis of a wide array of advanced chemical structures, from natural products to synthetic materials. lifechemicals.com The imidazole ring is a privileged structure in medicinal chemistry, found in numerous natural compounds like the amino acid histidine and marine alkaloids, as well as in widely used synthetic drugs. nih.govajrconline.orglifechemicals.com Its unique chemical properties, including the ability to participate in hydrogen bonding and coordinate with metal ions, make it a versatile component in molecular design. ajrconline.org

The utility of imidazole derivatives extends into materials science, where they are used to create metal-complexing agents, catalysts for ester hydrolysis, ionic liquids, and synthetic polymers. lifechemicals.com Specifically, carboxyl-functionalized imidazoles have been employed for the surface engineering of metal nanoparticles. lifechemicals.com The adaptability of the imidazole core allows for extensive functionalization, making these derivatives rich sources of chemical diversity for drug discovery and organic synthesis. nih.gov

Modern synthetic chemistry has developed numerous efficient methods for producing substituted imidazoles. nih.govrsc.org These strategies often utilize multipurpose reagents like α-isocyanoacetates, which can be used to construct a variety of five-membered nitrogen-containing heterocycles, including imidazoles. mdpi.com The development of one-pot, multi-component reactions and the use of heterogeneous catalysis have further streamlined the synthesis of these important building blocks, making them more accessible for constructing complex molecules. nih.govrsc.org

Overview of Research Trajectories for N1 Substituted Imidazole 4 Carboxylic Acids

Strategies for Constructing the 1H-Imidazole-4-carboxylic Acid Core Structure

The formation of the central imidazole-4-carboxylic acid ring is a critical step that can be accomplished through a variety of synthetic routes. These methods often involve the use of precursors that already contain the carboxylic acid functionality, or a group that can be easily converted to it, such as an ester.

Cycloaddition Reactions (e.g., α-isocyanoacetates with imidoyl chlorides)

Cycloaddition reactions represent a powerful tool for the construction of the imidazole ring. A notable example is the reaction between α-isocyanoacetates and imidoyl chlorides. In this approach, the α-isocyanoacetate, a versatile building block in heterocyclic synthesis, undergoes a cycloaddition with an appropriate imidoyl chloride to form the 1,5-disubstituted-1H-imidazole-4-carboxylate ester. This ester can then be hydrolyzed to the desired carboxylic acid.

A general scheme for this process involves the reaction of an acyl chloride with an aniline (B41778) derivative to form an amide, which is then converted to the corresponding imidoyl chloride. The key step is the subsequent cycloaddition with an α-isocyanoacetate, such as ethyl isocyanoacetate, to yield the imidazole-4-carboxylate ester intermediate. nih.govresearchgate.net This method is particularly useful for creating 1,5-diaryl-1H-imidazole-4-carboxylic acids. nih.gov

The reaction is thought to proceed via the activation of the α-isocyanoacetate under basic conditions to generate an anion. This anion then attacks the imidoyl chloride, leading to cyclization and the formation of the imidazole ring. nih.gov

Condensation Reactions

Condensation reactions are a cornerstone of heterocyclic synthesis. Multi-component reactions, in particular, offer an efficient pathway to highly substituted imidazoles. For instance, a one-pot, four-component reaction involving a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) can produce 1,2,4-trisubstituted 1H-imidazoles under solvent-free conditions. While this specific example does not directly yield a 4-carboxylic acid, the principles can be adapted by using appropriate starting materials bearing a carboxyl or ester group.

Another approach involves the condensation of α-dicarbonyl compounds with aldehydes and ammonia (B1221849) or amines. This can be a high-yield reaction, even at room temperature. rsc.org The versatility of condensation reactions allows for the synthesis of a wide array of imidazole derivatives.

Oxidative Desulfurization Approaches

The oxidative desulfurization of 2-mercaptoimidazole (B184291) derivatives provides a direct route to the imidazole core. This method is advantageous as the 2-mercaptoimidazole precursors are often readily accessible. The process typically involves the oxidation of the sulfur-containing compound, which leads to the removal of the sulfur atom and the formation of the imidazole ring.

A patented method describes the synthesis of 1H-imidazole-4-carboxylic acid starting from ethyl acetamidoacetate. youtube.com This process involves enolization, cyclization to form 2-mercapto-4-imidazole-ethyl carboxylate, followed by catalytic oxidative desulfurization and subsequent hydrolysis to yield the final product. youtube.com Various oxidizing systems can be employed, including hydrogen peroxide in combination with different catalysts. youtube.com More recent advancements have explored electrochemical desulfurization as a greener alternative to traditional methods that use hazardous reagents like Raney nickel or peroxides. nih.gov

Table 1: Comparison of Oxidative Desulfurization Reagents

| Oxidant System | Advantages | Disadvantages |

|---|---|---|

| Raney Nickel | Effective for reductive desulfurization | Pyrophoric nature, disposal challenges nih.gov |

| Hydrogen Peroxide | Readily available | Can require harsh conditions and large excess youtube.comnih.gov |

Direct Carboxylation Methods

The direct carboxylation of the imidazole ring at the C4 position via C-H activation is a challenging transformation. Synthetic strategies typically favor the construction of the imidazole ring with the carboxylic acid or an ester precursor already incorporated into one of the starting materials. The acidity of the C-H protons on the imidazole ring generally leads to deprotonation and subsequent reaction at the C2 or C5 positions. For instance, stoichiometric metalation with strong bases like LDA followed by reaction with an electrophile often directs substitution to these positions. nih.gov

Annulation Reactions

Annulation reactions provide another effective strategy for forming the imidazole core. For example, 1,5-disubstituted imidazole-4-carboxylate esters can be prepared through the t-BuOK-mediated annulation of ester isocyanoacetates with trifluoroacetimidoyl chlorides. nih.gov This method benefits from mild reaction conditions and readily available starting materials. nih.gov

Formal [4+1] cycloamination reactions have also been developed. One such method involves the KI-mediated oxidative cyclization of enamines with tBuONO as an aminating reagent and oxidant to produce imidazole-4-carboxylic acid derivatives.

Introduction of the N1-Isopentyl Moiety and Other N1-Substitutions

Once the 1H-imidazole-4-carboxylic acid core or its ester precursor is synthesized, the final step is the introduction of the isopentyl group at the N1 position. This is typically achieved through an N-alkylation reaction.

The N-alkylation of imidazoles can be accomplished using a variety of alkylating agents and reaction conditions. Common alkylating agents include alkyl halides (e.g., isopentyl bromide or iodide) and alkyl tosylates. The reaction is generally carried out in the presence of a base to deprotonate the imidazole nitrogen, thereby increasing its nucleophilicity.

The choice of base and solvent can significantly influence the regioselectivity of the alkylation (N1 vs. N3 substitution). For 1H-imidazole-4-carboxylic acid, the two nitrogen atoms are not equivalent. The presence of the carboxylic acid group can influence the site of alkylation. It is often advantageous to perform the alkylation on the ester form of the molecule to avoid potential side reactions with the acidic carboxylic acid proton. After N-alkylation, the ester can be hydrolyzed to the final carboxylic acid product.

For example, the N-alkylation of imidazole has been demonstrated with 1-bromobutane (B133212) using alkaline carbons as basic catalysts in dry media. A similar approach could be employed for the synthesis of this compound using an appropriate isopentyl halide. The general procedure involves reacting the imidazole derivative with the alkylating agent in a suitable solvent with a base.

Table 2: Common Conditions for N-Alkylation of Imidazoles

| Alkylating Agent | Base | Solvent | General Applicability |

|---|---|---|---|

| Alkyl Halide (e.g., Isopentyl Bromide) | Sodium Hydride (NaH) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Widely used, effective for a range of alkyl groups |

| Alkyl Halide (e.g., Isopentyl Bromide) | Potassium Carbonate (K2CO3) | Acetonitrile (B52724), Acetone | Milder conditions, suitable for many substrates |

The synthesis of this compound would likely proceed by first preparing the ethyl or methyl ester of 1H-imidazole-4-carboxylic acid through one of the methods described in section 2.1. This ester would then be subjected to N-alkylation with an isopentyl halide, such as 1-bromo-3-methylbutane, in the presence of a suitable base like sodium hydride or potassium carbonate. The final step would be the hydrolysis of the resulting 1-isopentyl-1H-imidazole-4-carboxylate ester to afford the target compound.

Catalytic and Mechanistic Aspects in Synthesis

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and environmental profile of synthetic routes toward N1-substituted imidazole-4-carboxylic acids.

Metal-Catalyzed Transformations (e.g., Copper, Iron)

Metal catalysts are widely employed in the synthesis of N-substituted imidazoles. Copper-catalyzed N-arylation of imidazoles with aryl halides is a well-established method. nih.govacs.orgyoutube.com Ligands such as 4,7-dimethoxy-1,10-phenanthroline (B1245073) can facilitate this coupling under mild conditions. acs.org While primarily used for arylation, copper catalysis can also be applied to form C-N bonds with alkyl groups. For example, a copper-catalyzed reaction between two different isocyanides can produce substituted imidazoles. researchgate.netorganic-chemistry.org

Iron, an abundant and less toxic metal, has emerged as a sustainable catalyst for N-alkylation reactions. rug.nl Homogeneous iron complexes can catalyze the direct alkylation of amines with alcohols through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. rug.nl In this process, the alcohol is temporarily oxidized to an aldehyde, which then forms an imine with the amine. The imine is subsequently reduced by the hydrogen that was "borrowed" by the catalyst. This atom-economical process, which produces water as the only byproduct, can be adapted for the N-alkylation of the imidazole ring. rug.nl

The table below summarizes examples of metal-catalyzed reactions relevant to imidazole synthesis.

| Catalyst System | Reactants | Product Type | Key Features |

| CuI / K₃PO₄ | Imidazole, Iodobenzene | N-arylimidazoles | Quantitative yields at mild temperatures (35–40 °C). nih.gov |

| Copper / Ligand | Amidines, Carboxylic Acids | 2,4-Disubstituted Imidazoles | Regioselective synthesis with functional group tolerance. rsc.org |

| Iron Complex | Amines, Alcohols | N-alkylated Amines | Atom-economic "borrowing hydrogen" mechanism; water is the only byproduct. rug.nl |

| Pd(OAc)₂ / P(n-Bu)Ad₂ | SEM-imidazole, Bromoarenes | C5-Arylated Imidazoles | High regioselectivity for C-H bond functionalization. nih.gov |

Inorganic-Salt Composite Catalysis

Inorganic salts and their composites have been utilized as effective catalysts in the synthesis of N-substituted imidazoles, often under green chemistry conditions. A solvent-free N-alkylation of imidazole with 1-bromobutane has been reported using alkali-metal promoted activated carbons (Cs⁺-Norit and Na⁺-Norit) as solid-base catalysts. rsc.org The use of a cesium-doped carbon catalyst, combined with ultrasound activation, resulted in high yields (>80%) of the N-alkylated product exclusively. rsc.org The basicity of the alkali metal cation was shown to be crucial for the catalytic activity. rsc.org

Imidazolium (B1220033) salts themselves can act as catalysts. For instance, imidazolium salts have been shown to catalyze the reaction of indoles with aldehydes, proceeding through nucleophilic activation via a cation–π interaction. umn.edu Phase transfer catalysts, such as the quaternary ammonium salt tetrabutylammonium (B224687) bromide (TBAB), can also facilitate the synthesis of substituted imidazoles under neutral and recyclable conditions. wikipedia.org

Organocatalytic Approaches (e.g., Imidazole as Catalyst)

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for imidazole synthesis. Imidazole itself is an effective organocatalyst for various transformations due to its amphoteric nature, containing both a mildly basic pyridine-like nitrogen and an acidic N-H group. rsc.org This dual functionality allows it to catalyze multicomponent reactions for the synthesis of highly functionalized molecules with minimal side product formation. rsc.orgrsc.org

Thiazolium salts have been used to catalyze the one-pot synthesis of substituted imidazoles. acs.org This methodology involves the catalyzed addition of an aldehyde to an acyl imine, which generates an α-ketoamide intermediate that subsequently cyclizes to form the imidazole ring. acs.org More advanced organocatalysts, such as chiral bicyclic imidazoles, have been designed and synthesized for use in asymmetric reactions, demonstrating the potential for stereoselective control in the synthesis of complex chiral compounds. acs.org

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating the synthesis of imidazole derivatives. lew.ro The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. niscpr.res.inmdpi.com

Several protocols for imidazole synthesis have been adapted for microwave conditions. This includes one-pot, multicomponent reactions to form substituted imidazoles, often performed under solvent-free conditions on a solid support like silica (B1680970) gel. niscpr.res.in For example, the synthesis of 1-substituted 4-imidazolecarboxylates on a solid-phase resin was achieved in just 15 minutes at 220°C using a microwave reactor. researchgate.net Microwave heating has also been successfully applied to the ring-opening reactions of epoxides with imidazoles, providing an efficient, solvent-free route to substituted imidazole-ethanols. mdpi.com The rapid heating and efficiency of microwave-assisted synthesis make it particularly suitable for the rapid generation of libraries of compounds for screening purposes. niscpr.res.inmdpi.com

The table below compares conventional and microwave-assisted methods for the synthesis of aryl imidazoles.

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | 10-12 hours | 60-75% | niscpr.res.in |

| Microwave Irradiation | 12-16 minutes | 82-94% | niscpr.res.in |

Solid-Phase Synthetic Strategies

Solid-phase synthesis represents a powerful and efficient methodology for the preparation of N1-substituted imidazole-4-carboxylic acid analogs. This approach facilitates the rapid assembly of compound libraries by anchoring a starting material to a solid support, allowing for the use of excess reagents and simplified purification through simple washing steps.

A notable strategy involves the use of a Wang resin-bound 3-N,N-(dimethylamino)-isocyanoacrylate for the synthesis of 1-substituted imidazole-4-carboxylates. researchgate.net This method often employs microwave irradiation to accelerate the reaction, significantly reducing synthesis times. researchgate.net In one such protocol, the syntheses are conducted in a microwave reactor at 220°C for as little as 15 minutes in dimethoxyethane as the solvent. researchgate.net This "catch and release" methodology affords the target 1-alkyl-4-imidazolecarboxylates in high yield and purity directly into the solution after cleavage from the solid support. researchgate.net

The versatility of solid-phase synthesis is further demonstrated in the preparation of complex molecules like polyamides containing N-methylimidazole amino acids. Although a different target, the principles are analogous and highlight the robustness of the technique. A standard manual protocol for such a synthesis involves a cyclical process of deprotection, washing, coupling, and further washing.

Table 1: Example of a Standard Protocol for Manual Solid-Phase Synthesis of Imidazole-Containing Polyamides

| Step | Reagent/Solvent | Time/Mode |

|---|---|---|

| Deprotect | 80% TFA/DCM, 0.5 M PhSH | 1 min shake, 30 s flow, 20 min shake |

| Wash | DCM | 1 min flow |

| Wash | DMF | 30 s flow |

| Couple | OBt ester, DIEA | 45 min shake |

| Wash | DMF | 2 x 30 s flow |

| Wash | DCM | 30 s flow |

This table is illustrative of a typical solid-phase synthesis cycle for imidazole-containing structures and is based on established protocols in the field.

Another solid-phase approach uses an immobilized 4-iodoimidazole (B15931) scaffold. nih.gov This resin-bound intermediate can undergo metal/halogen exchange, followed by reaction with various electrophiles. nih.gov Subsequent cleavage from the resin yields the desired 4-substituted imidazoles. nih.gov These methods underscore the efficiency of solid-phase strategies in generating diverse imidazole derivatives, including precursors to compounds like this compound.

Ester Hydrolysis and Carboxylic Acid Formation

The final step in synthesizing this compound and its analogs is typically the hydrolysis of a corresponding ester precursor. This transformation can be achieved under either acidic or basic conditions, with the latter, known as saponification, being more common due to its irreversible nature. chemguide.co.uklibretexts.org

Basic hydrolysis is generally preferred as the reaction goes to completion. libretexts.org It involves heating the ester under reflux with a dilute alkali, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or mixed aqueous-organic solvent system. chemguide.co.ukcommonorganicchemistry.com The reaction proceeds through a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the ester's carbonyl carbon. youtube.com This forms a tetrahedral intermediate which then collapses, expelling the alkoxide leaving group and forming the carboxylic acid. youtube.com In the basic medium, the carboxylic acid is immediately deprotonated to form a carboxylate salt. chemguide.co.ukyoutube.com A subsequent acidification step with a strong acid is required to protonate the salt and yield the final carboxylic acid. chemguide.co.uk

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. chemguide.co.uk The ester is heated with a large excess of water in the presence of a strong acid catalyst. libretexts.org However, this reaction is reversible and may not proceed to completion. chemguide.co.uklibretexts.org

The synthesis of various imidazole carboxylic acids via ester hydrolysis has been reported. For instance, 1,5-diaryl-1H-imidazole-4-carboxylate esters have been successfully hydrolyzed to their corresponding carboxylic acids with yields ranging from 68% to 83%. commonorganicchemistry.com Specific conditions have been detailed for the hydrolysis of unsubstituted 1H-imidazole-4-carboxylic acid ethyl ester using a potassium hydroxide solution at 30°C, followed by acidification with sulfuric acid to a pH of 1-2 to precipitate the carboxylic acid product.

Table 2: Selected Examples of Ester Hydrolysis Conditions for Imidazole Carboxylic Acids

| Starting Ester | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| 1,5-Diaryl-1H-imidazole-4-carboxylate esters | NaOH, Ethanol/Water | Reflux | 1,5-Diaryl-1H-imidazole-4-carboxylic acids | 68-83% commonorganicchemistry.com |

This table summarizes various reported conditions for the hydrolysis of imidazole esters to their corresponding carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of one-dimensional and two-dimensional NMR spectra, the connectivity and spatial relationships of the constituent atoms of this compound can be meticulously mapped out.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information regarding the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the imidazole ring and the isopentyl substituent. The protons on the imidazole ring, H-2 and H-5, are anticipated to appear as singlets in the downfield region of the spectrum, typically between 7.5 and 8.5 ppm, due to the deshielding effect of the aromatic and electron-withdrawing nature of the imidazole ring. The carboxylic acid proton is expected to be a broad singlet in the far downfield region, usually above 10 ppm. libretexts.org The protons of the isopentyl group will appear in the upfield region. The methylene (B1212753) protons adjacent to the imidazole nitrogen (H-1') are expected to be a triplet, while the other protons of the isopentyl chain will show characteristic splitting patterns based on their neighboring protons.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 165-185 ppm. oregonstate.edu The carbons of the imidazole ring are anticipated to resonate between 115 and 145 ppm. The carbon atoms of the isopentyl group will appear in the upfield region of the spectrum, with the carbon attached to the nitrogen (C-1') being the most deshielded among them.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | ~8.0 | s |

| H-5 | ~7.8 | s |

| COOH | >10 | br s |

| H-1' | ~4.2 | t |

| H-2' | ~1.8 | m |

| H-3' | ~1.6 | m |

| H-4', H-5' | ~0.9 | d |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~140 |

| C-4 | ~125 |

| C-5 | ~120 |

| COOH | ~170 |

| C-1' | ~45 |

| C-2' | ~38 |

| C-3' | ~25 |

| C-4', C-5' | ~22 |

Two-dimensional NMR techniques are crucial for establishing the connectivity between different atoms in the molecule.

COSY (Correlation Spectroscopy): The COSY spectrum reveals proton-proton couplings. sdsu.edu For this compound, cross-peaks are expected between the adjacent protons of the isopentyl chain: H-1' with H-2', H-2' with H-3', and H-3' with the methyl protons H-4' and H-5'. The imidazole protons H-2 and H-5 would not show correlations to each other in a COSY spectrum as they are not on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.edu This technique would confirm the assignments made in the one-dimensional spectra by showing correlations between H-2 and C-2, H-5 and C-5, and each proton of the isopentyl group with its corresponding carbon atom (H-1' with C-1', etc.).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. youtube.com This is particularly useful for connecting the different fragments of the molecule. Key expected HMBC correlations include:

The methylene protons H-1' of the isopentyl group to the imidazole ring carbons C-2 and C-5.

The imidazole proton H-5 to the carboxylic carbon (COOH).

The imidazole proton H-2 to the imidazole carbons C-4 and C-5.

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming its atomic composition with a high degree of confidence.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like carboxylic acids. nih.gov In positive ion mode ESI-MS, this compound is expected to be readily protonated, yielding a prominent pseudomolecular ion [M+H]⁺. The fragmentation of this ion can provide valuable structural information. Common fragmentation pathways for similar compounds include the loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group. Another likely fragmentation would be the cleavage of the isopentyl chain.

Predicted ESI-MS Fragmentation of this compound

| Ion | m/z (predicted) | Description |

| [M+H]⁺ | 197.1285 | Pseudomolecular ion |

| [M+H - H₂O]⁺ | 179.1179 | Loss of water |

| [M+H - CO]⁺ | 169.1339 | Loss of carbon monoxide |

| [M+H - C₅H₁₁]⁺ | 126.0400 | Loss of isopentyl radical |

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. gdut.edu.cn For a polar compound like this compound, derivatization is often necessary to increase its volatility for GC analysis. researchgate.net Common derivatization agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The mass spectrum obtained from GC-MS would show the molecular ion of the derivatized compound and a series of fragment ions. The fragmentation pattern would be influenced by the derivatizing group but would also provide characteristic information about the isopentyl and imidazole moieties. A prominent fragment would likely correspond to the loss of the isopentyl group. The fragmentation of the imidazole ring itself can also occur, leading to smaller characteristic ions.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like FT-IR and ATR-IR are instrumental in identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, typically a very broad band in the 2500-3300 cm⁻¹ region. libretexts.org The C=O (carbonyl) stretch of the carboxylic acid would appear as a strong, sharp peak, generally between 1710 and 1760 cm⁻¹. libretexts.org The isopentyl group would contribute signals from C-H stretching vibrations around 2850-2960 cm⁻¹. The imidazole ring would exhibit characteristic C=N and C-N stretching vibrations, as well as ring stretching and bending modes in the fingerprint region (below 1500 cm⁻¹).

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

ATR-IR is a technique that allows for the analysis of solid or liquid samples with minimal preparation. The resulting spectrum is typically very similar to a traditional transmission FT-IR spectrum. For this compound, the ATR-IR spectrum would provide similar information regarding the functional groups. The relative intensities of the peaks might differ slightly from a KBr-pellet transmission spectrum due to the nature of the measurement. This technique is often used for rapid and non-destructive analysis of materials. nih.gov

X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction techniques are the definitive methods for determining the three-dimensional atomic arrangement in a crystalline solid.

Powder X-ray Diffraction (PXRD)

PXRD is used to analyze a polycrystalline sample (a powder). The resulting diffractogram is a fingerprint of the crystalline solid. While not providing the detailed structural information of a single crystal analysis, it is used for phase identification, to assess sample purity, and to determine unit cell parameters. The PXRD pattern for this compound would be unique to its specific crystalline form(s).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the imidazole ring contains π-electrons that can undergo π → π* transitions upon absorption of UV light. researchgate.net Carboxylic acids themselves typically have a weak n → π* transition at a lower wavelength. researchgate.net The UV-Vis spectrum would show the wavelength of maximum absorbance (λmax), which is characteristic of the conjugated system of the imidazole ring.

Without experimental data from dedicated studies on This compound , any further discussion would be speculative and not meet the required standards of a scientifically rigorous article. Further research and publication on the synthesis and characterization of this compound are needed to populate the requested analytical details.

Chromatographic Techniques for Purity Assessment and Separation

The purity of this compound and its derivatives is paramount for their application in research and development. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for the separation, quantification, and purity assessment of these compounds. These methods offer high resolution, sensitivity, and reproducibility, making them ideal for analyzing complex mixtures and detecting trace impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for imidazole derivatives, utilizing a non-polar stationary phase and a polar mobile phase.

Research Findings:

The separation of imidazole-based compounds is typically achieved on octadecyl (C18) or octyl (C8) bonded silica columns. nih.govnih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous buffer. nih.govnih.gov The addition of an acid, like phosphoric acid or formic acid, to the mobile phase is crucial for controlling the ionization of the carboxylic acid and imidazole moieties, which in turn ensures sharp, symmetrical peaks. sielc.comsielc.com For instance, a study on the separation of various imidazole anti-infective drugs utilized a mobile phase of methanol and a 0.025 M potassium dihydrogen phosphate (B84403) (KH2PO4) buffer (70:30, v/v) adjusted to pH 3.20 with ortho-phosphoric acid. nih.govnih.gov This approach achieved complete baseline separation of the compounds. nih.gov

The choice of organic modifier can influence the retention time and selectivity. Acetonitrile often provides better peak shape and lower viscosity, while methanol can offer different selectivity. researchgate.net The detection of this compound is typically performed using a UV detector, with the wavelength set based on the chromophoric properties of the imidazole ring, generally in the range of 210-230 nm. researchgate.netchromforum.org

The purity of a sample is determined by integrating the peak area of the main compound and any impurities. The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

Representative HPLC Parameters for Analysis of Imidazole Carboxylic Acids:

| Parameter | Condition | Source |

| Column | Thermo Scientific® BDS Hypersil C8, 5 µm, 250 x 4.6 mm | nih.govnih.gov |

| Mobile Phase | Methanol: 0.025 M KH2PO4 (70:30, v/v), pH 3.20 with ortho-phosphoric acid | nih.govnih.gov |

| Flow Rate | 1.0 mL/min | nih.govnih.gov |

| Detection | UV at 220 nm | chromforum.org |

| Temperature | Ambient | nih.govnih.gov |

| Injection Volume | 10 µL |

This table presents a typical set of starting conditions for the analysis of imidazole carboxylic acids based on published methods for similar compounds.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology offers several advantages over traditional HPLC, including higher resolution, increased sensitivity, and significantly faster analysis times.

Research Findings:

The principles of separation in UPLC are analogous to HPLC, primarily employing reversed-phase chromatography for compounds like this compound. The key difference lies in the use of smaller particle size columns, which leads to much higher efficiency. For imidazole derivatives, this translates to shorter run times without compromising the quality of the separation. sielc.comsielc.com

Methods developed for HPLC can often be transferred to UPLC with appropriate adjustments to the flow rate and gradient profile to accommodate the smaller column dimensions and particle size. The mobile phases used in UPLC are similar to those in HPLC, typically consisting of acetonitrile or methanol mixed with water and an acidifier like formic acid, which is particularly suitable for mass spectrometry (MS) detection. sielc.comsielc.com The enhanced speed of UPLC makes it an ideal technique for high-throughput screening and purity analysis during the synthesis and development of new chemical entities.

Illustrative UPLC Parameters for Rapid Purity Assessment:

| Parameter | Condition | Source |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | |

| Mobile Phase A | 0.1% Formic Acid in Water | sielc.comsielc.com |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | sielc.comsielc.com |

| Gradient | 5-95% B over 2 minutes | |

| Flow Rate | 0.6 mL/min | |

| Detection | UV at 220 nm | chromforum.org |

| Temperature | 40 °C |

This table illustrates a potential UPLC method for the rapid analysis of this compound, adapted from general principles of UPLC method development.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules, offering a balance between accuracy and computational cost. mdpi.comnih.gov For a molecule like this compound, DFT calculations can predict its geometry, orbital energies, and a suite of electronic parameters.

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable conformation. scielo.org.mx Using a functional such as B3LYP with a basis set like 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of this compound are adjusted to locate a minimum on the potential energy surface. ijastems.org The resulting optimized structure provides a realistic 3D model of the molecule. The planarity of the imidazole ring is a key feature, while the isopentyl group and the carboxylic acid group will have specific orientations relative to the ring. These parameters are crucial as they influence the molecule's interactions with its environment. mdpi.com

Table 1: Illustrative Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-N1 | ~1.38 Å |

| N1-C5 | ~1.39 Å | |

| C4-C5 | ~1.37 Å | |

| C4-C(OOH) | ~1.48 Å | |

| N1-C(isopentyl) | ~1.47 Å | |

| Bond Angle | C2-N1-C5 | ~108° |

| N1-C5-C4 | ~109° | |

| C5-C4-C(OOH) | ~125° | |

| Dihedral Angle | C5-N1-C(isopentyl)-C | ~178° |

| N3-C4-C(OOH)-O | ~0° or 180° |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar structures. Actual values would be obtained from a specific DFT calculation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in a molecule's chemical reactivity and electronic properties. nih.govijastems.org The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, while the LUMO may be distributed over the carboxylic acid group and the imidazole ring. The isopentyl group, being an electron-donating alkyl group, would slightly raise the energy of the HOMO.

Table 2: Predicted Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These energy values are illustrative and would be determined from the output of a DFT calculation.

From the HOMO and LUMO energies, several important electronic structure parameters can be calculated to quantify the reactivity of this compound. ijastems.org

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Energy Gap (ΔE): The difference between the HOMO and LUMO energies (ΔE = ELUMO - EHOMO), which relates to the chemical reactivity. nih.gov

Chemical Potential (μ): A measure of the escaping tendency of an electron from a stable system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -μ.

Chemical Hardness (η): A measure of the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η).

Table 3: Calculated Electronic Structure Parameters for this compound

| Parameter | Formula | Illustrative Value |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.8 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.15 eV |

| Electronegativity (χ) | -μ | 4.15 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 eV |

| Chemical Softness (S) | 1/η | 0.426 eV-1 |

Note: These values are derived from the illustrative HOMO and LUMO energies in Table 2.

Molecular Orbital and Valence Bond Approaches

Beyond DFT, molecular orbital (MO) theory and valence bond (VB) theory provide qualitative frameworks for understanding the bonding in this compound. MO theory describes the delocalized π-electron system of the imidazole ring, which is responsible for its aromatic character. The combination of atomic orbitals to form molecular orbitals can explain the electronic transitions and UV-Vis absorption properties of the molecule.

Valence bond theory, with its focus on localized bonds and resonance structures, offers a complementary perspective. It can be used to depict the different resonance forms of the imidazole ring and the carboxylate group, which helps in understanding the charge distribution and reactivity at different sites. For instance, the resonance structures of the imidazole ring highlight the nucleophilic character of the N3 nitrogen and the electrophilic character of the C2 carbon.

Reaction Mechanism Prediction and Validation through Computational Modeling

Computational modeling can be employed to predict and validate potential reaction mechanisms involving this compound. For example, in a potential esterification reaction, DFT calculations can be used to model the reaction pathway, including the transition states and intermediates. nih.gov By calculating the activation energies for different proposed steps, the most likely reaction mechanism can be identified. This approach has been used to understand the formation of various imidazole derivatives. nih.gov For instance, the nucleophilic attack of the imidazole nitrogen or the carboxylate oxygen can be modeled to predict the products of reactions with electrophiles.

Theoretical Studies of Acid-Base Properties and Protonation States

The acid-base properties of this compound are of significant interest due to the presence of both an acidic carboxylic acid group and a basic imidazole ring. The imidazole ring itself is amphoteric, capable of acting as both a proton donor and acceptor. nih.gov Computational methods can be used to calculate the pKa values of the carboxylic acid and the protonated imidazole ring. By modeling the molecule in its different protonation states (anionic, neutral, and cationic) and calculating the free energy change associated with proton transfer, a theoretical pKa can be determined. These calculations can also predict the most likely site of protonation on the imidazole ring (the N3 nitrogen). Understanding the predominant protonation state at a given pH is crucial for predicting its behavior in biological systems and for designing applications such as drug delivery systems.

Coordination Chemistry of 1 Isopentyl 1h Imidazole 4 Carboxylic Acid As a Ligand

Ligand Coordination Modes and Denticity

The versatility of 1-isopentyl-1H-imidazole-4-carboxylic acid as a ligand stems from its ability to adopt several coordination modes, facilitated by the nitrogen atom at the 3-position of the imidazole (B134444) ring and the oxygen atoms of the carboxylate group. The N1-isopentyl substituent sterically blocks one of the nitrogen atoms, simplifying the potential binding modes compared to the unsubstituted 1H-imidazole-4-carboxylic acid. medchemexpress.comresearchgate.net

The primary coordination sites are the N3 atom of the imidazole ring and the carboxylate group. This dual functionality allows the ligand to act as:

A Monodentate Ligand: Coordination can occur either through the N3 atom of the imidazole ring or one of the oxygen atoms of the carboxylate group.

A Bidentate Chelating Ligand: The ligand can form a chelate ring by coordinating to a single metal center through both the N3 atom and an oxygen atom from the carboxylate group. researchgate.net

A Bidentate Bridging Ligand: It can bridge two metal centers. This can happen in several ways, for instance, with the imidazole N3 coordinating to one metal and the carboxylate group coordinating to another, or with the carboxylate group itself acting as a bridge between two metals in a syn-syn, syn-anti, or anti-anti fashion.

The denticity of the ligand is therefore variable, typically acting as a monodentate or bidentate linker. The presence of the bulky and flexible isopentyl group can influence the adoption of specific coordination modes by introducing steric hindrance, which may prevent the formation of certain densely packed structures but could also direct the assembly towards unique topologies.

Table 1: Expected Coordination Modes of 1-Isopentyl-1H-imidazole-4-carboxylate

| Coordination Mode | Donating Atoms | Description |

| Monodentate | N3 or O(carboxylate) | Binds to a single metal ion through one atom. |

| Bidentate Chelating | N3 and O(carboxylate) | Forms a stable ring with a single metal ion. |

| Bidentate Bridging | N3 and O(carboxylate) | Connects two different metal ions. |

| Bridging Carboxylate | O,O'(carboxylate) | The carboxylate group bridges two metal ions. |

Formation of Metal Complexes with Transition Metals and Lanthanides

Imidazole-4-carboxylate ligands readily form stable complexes with a wide range of metal ions, including d-block transition metals and f-block lanthanides. researchgate.netmdpi.com The formation of these complexes is driven by the favorable interaction between the hard carboxylate oxygen donors and hard metal acids (like Ln³⁺), and the softer imidazole nitrogen donor with borderline or soft metal acids (like Cu²⁺, Cd²⁺, or Ni²⁺).

Synthesis and Characterization of Discrete Mononuclear Complexes

Discrete mononuclear complexes are often formed when the ligand-to-metal ratio is high, or when coordinating solvents or counter-ions block available coordination sites on the metal, preventing extension into a polymeric structure. For analogous systems, synthesis is typically achieved through solvothermal methods, where the metal salt and the ligand are reacted in a suitable solvent under elevated temperature and pressure. researchgate.netmdpi.com

For instance, studies on 1H-imidazole-4-carboxylate have reported the synthesis of mononuclear complexes like [Ni(C4H3N2O2)2(H2O)2], where the nickel(II) ion is in a distorted octahedral environment. researchgate.net In this complex, two imidazole-4-carboxylate ligands act as N,O-bidentate chelators in the equatorial plane, with two water molecules occupying the axial positions. researchgate.net Similarly, a series of isostructural mononuclear lanthanide complexes, [Ln(HL)2(NO3)3], were synthesized using a 1-imidazole-biphenyl-4-carboxylic acid ligand, where HL is a neutral ligand coordinating through the imidazole nitrogen, and the charge is balanced by nitrate (B79036) anions which also coordinate to the metal. mdpi.com

It is expected that this compound would form similar mononuclear complexes under appropriate stoichiometric and reaction conditions. Characterization of such complexes would typically involve single-crystal X-ray diffraction to determine the precise coordination geometry, alongside spectroscopic methods like FT-IR (to observe shifts in C=O and C=N stretching frequencies upon coordination) and elemental analysis.

Table 2: Representative Mononuclear Complexes with Analogous Imidazole-Carboxylate Ligands

| Complex Formula | Metal Ion | Ligand | Key Structural Feature |

| [Ni(C4H3N2O2)2(H2O)2] | Ni(II) | 1H-imidazole-4-carboxylate | Octahedral geometry with two bidentate chelating ligands and two water molecules. researchgate.net |

| [Ln(HL)2(NO3)3] | La, Ce, Nd, Eu, Gd, Dy, Ho | 4′-(1H-imidazol-1-yl)biphenyl-4-carboxylic acid | Seven-coordinate neutral complexes with monodentate imidazole coordination. mdpi.com |

Exploration of Mixed-Ligand Coordination Systems

A powerful strategy for creating coordination compounds with tailored structures and properties is the use of mixed-ligand systems. rsc.orgmdpi.commdpi.com In this approach, the primary ligand (this compound) is combined with one or more auxiliary ligands during the self-assembly process. These auxiliary ligands, often dicarboxylic acids or other nitrogen-donor linkers, can bridge metal centers in ways that complement the primary ligand, leading to frameworks of higher dimensionality and novel topologies. mdpi.comnih.gov

Development of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

When ligands like this compound, which possess multiple coordination sites, are reacted with metal ions under conditions that favor network formation, extended structures known as Coordination Polymers (CPs) or Metal-Organic Frameworks (MOFs) can be generated. mdpi.commdpi.com These materials are of immense interest for their applications in gas storage, separation, and catalysis.

Design Principles for Multi-dimensional Architectures

The rational design of CPs and MOFs relies on several key factors. The final dimensionality (1D, 2D, or 3D) and topology of the framework are dictated by:

Coordination Geometry of the Metal Ion: Metal ions have preferred coordination numbers and geometries (e.g., tetrahedral, square planar, octahedral), which act as the nodes in the network.

Coordination Mode of the Ligand: The way the ligand bridges between metal centers determines the connectivity of the nodes. The flexibility of the isopentyl group in this compound could allow it to adapt to different packing requirements, potentially leading to diverse structural outcomes.

Reaction Conditions: Factors such as temperature, solvent, and the presence of modulators or templates can influence which crystalline phase is formed.

Use of Auxiliary Ligands: As discussed in section 5.2.2, mixed-ligand systems are a cornerstone of MOF design, enabling the construction of complex, multi-dimensional frameworks. rsc.orgmdpi.com

For example, reacting 1,4-di(1H-imidazol-4-yl)benzene with different metal salts and 4-methylphthalic acid resulted in frameworks with topologies ranging from 2D layers to 3D interpenetrated networks, demonstrating the crucial role of the metal ion in directing the final structure. mdpi.com

Influence of Ligand Substituents on Framework Topology

The substituents on the organic ligand play a critical role in determining the final topology and properties of a CP or MOF. In this compound, the N1-isopentyl group is a defining feature.

Steric Effects: The bulk of the isopentyl group can direct the self-assembly process, preventing the formation of certain common topologies and favoring more open structures. It can influence the angle of interpenetration in 3D frameworks or the packing of 2D layers.

Loss of Hydrogen Bonding: Unlike the parent 1H-imidazole-4-carboxylic acid, the N1-substituted derivative cannot act as a hydrogen bond donor at the N1-position. This is a significant change, as hydrogen bonding is a key directional interaction that often guides the formation of supramolecular architectures in related systems. researchgate.net

Investigation of Metal-Ligand Bonding and Stability in Solution and Solid State

The stability and nature of the bond between a metal ion and the this compound ligand are fundamental to understanding the resulting coordination complex's properties. This investigation is typically bifurcated into solid-state analysis and solution-state behavior, as the forces governing the structure can differ significantly between the two phases.

The 1-isopentyl-1H-imidazole-4-carboxylate anion is a versatile ligand, possessing two distinct donor sites: the imine nitrogen (N3) of the imidazole ring and the oxygen atoms of the carboxylate group. This bifunctionality allows for several coordination modes, which dictates the architecture of the resulting metal complex.

Coordination Modes: The ligand can act as a monodentate donor, binding through either the imidazole nitrogen or a carboxylate oxygen. wikipedia.org More commonly, it functions as a bidentate ligand. This can occur in a chelating fashion, where both the nitrogen and one oxygen atom from the same ligand bind to a single metal center, forming a stable five-membered ring. nih.gov Alternatively, it can act as a bidentate bridging ligand, linking two different metal centers, a crucial feature for the formation of coordination polymers. researchgate.net The presence of the bulky isopentyl group on the N1 position may sterically influence the preferred coordination mode, potentially favoring bridging over chelation in some sterically crowded environments.

Spectroscopic Characterization: Infrared (IR) spectroscopy is a primary tool for inferring the metal-ligand bonding. Coordination of the imidazole nitrogen to a metal ion is typically confirmed by a shift in the C=N stretching vibration band (around 1645 cm⁻¹) to lower wavenumbers. mdpi.com Similarly, the coordination of the carboxylate group is evidenced by changes in the positions of its asymmetric (ν_asym(COO⁻)) and symmetric (ν_sym(COO⁻)) stretching bands. The difference between these two frequencies (Δν) can help distinguish between monodentate, bidentate chelating, and bridging coordination modes. mdpi.commdpi.com

The table below summarizes crystallographic data for a representative Ni(II) complex with the parent 1H-imidazole-4-carboxylate ligand, illustrating a typical coordination environment.

Interactive Table: Crystallographic Data for [Ni(C₄H₃N₂O₂)₂(H₂O)₂] researchgate.net Users can sort and filter the data by clicking on the headers.

| Parameter | Value |

|---|---|

| Formula | C₈H₁₀N₄NiO₆ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Coordination Geometry | Distorted Octahedral |

| Ni-N Bond Length (Å) | 2.067(2) |

| Ni-O (carboxylate) (Å) | 2.096(2) |

| Ni-O (water) (Å) | 2.115(2) |

| Coordination Mode | N,O-bidentate chelate |

The stability of a metal complex in the solid state is most commonly evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques measure changes in mass and heat flow as a function of temperature, respectively.

For metal-organic frameworks (MOFs) and coordination polymers derived from imidazole-carboxylate ligands, thermal decomposition typically occurs in distinct stages. mdpi.com

Desolvation: The initial weight loss at lower temperatures (often below 200°C) corresponds to the removal of guest or coordinated solvent molecules (e.g., water, ethanol). iphy.ac.cn

Framework Decomposition: At higher temperatures, the organic ligand itself begins to decompose. This is usually the most significant weight loss step and is often accompanied by strong exothermic or endothermic events in the DSC curve.

Residue Formation: The final product at high temperatures is typically a stable metal oxide. mdpi.com

The following table shows representative thermal decomposition data for a zeolitic imidazolate framework (ZIF), which highlights the typical stages of decomposition for such materials.

Interactive Table: Thermal Decomposition Stages of a Representative Imidazolate Framework (ZIF-8) mdpi.com Users can sort the data by clicking on the headers.

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Associated Process |

|---|---|---|---|

| Stage 1 | 30 - 300 K (approx.) | ~22.8% | Loss of solvent molecules |

| Stage 2 | > 550 K (approx.) | Variable | Decomposition of the imidazolate ligand |

| Stage 3 | High Temperature | - | Formation of metal oxide residue |

The stability of a complex in solution is a measure of the extent of its formation at equilibrium and is quantified by the stability constant (log β) or the dissociation constant (Kd). This is crucial for applications where the complex must remain intact in a liquid medium.

Determining Stability Constants: Stability constants are often determined using methods like potentiometric titration or UV-Vis spectrophotometry. cdnsciencepub.comnih.gov These experiments measure changes in pH or absorbance as the metal and ligand are combined, allowing for the calculation of equilibrium concentrations and the corresponding stability constants. nih.gov

Factors Influencing Solution Stability:

pH: The pH of the solution is critical, as it dictates the protonation state of the ligand. The imidazole ring (pKa of imidazolium (B1220033) is ~7) and the carboxylic acid group (pKa ~2-4) can be protonated or deprotonated, which directly affects their ability to coordinate to a metal ion. wikipedia.orgnih.govnih.gov

The Chelate Effect: Complexes where the ligand acts as a bidentate chelate are significantly more stable in solution than analogous complexes with two separate monodentate ligands, due to favorable entropic effects.

The Metal Ion: The stability of complexes with divalent first-row transition metals generally follows the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. cdnsciencepub.com

The table below provides stability constant data for complexes of a related chelating agent, 4-(2-pyridylazo)resorcinol (B72590) (PAR), with various metal ions, illustrating the trends described by the Irving-Williams series.

| Metal Ion (M²⁺) | log β₂ |

|---|---|

| Mn²⁺ | 13.2 |

| Co²⁺ | 23.3 |

| Ni²⁺ | 24.8 |

| Cu²⁺ | 17.5 |

| Zn²⁺ | 24.4 |

| Cd²⁺ | 22.8 |

Catalytic Applications and Mechanistic Insights for 1 Isopentyl 1h Imidazole 4 Carboxylic Acid Derivatives

Role as a Catalyst or Co-catalyst in Organic Reactions

Imidazole (B134444) and its derivatives are well-known for their catalytic activity in a range of organic reactions, often acting as nucleophilic or general base catalysts. rsc.org The imidazole ring of 1-isopentyl-1H-imidazole-4-carboxylic acid can function as a nucleophile, attacking an electrophilic center to form a reactive intermediate. This is a common mechanism in the hydrolysis of esters. rsc.orgnih.gov

In some instances, imidazole derivatives can work in concert with other catalytic species, acting as co-catalysts to enhance reaction rates and yields. For example, in certain amidation reactions, imidazole can facilitate the activation of carboxylic acids. semanticscholar.orgnih.gov

Application in Phosphate (B84403) Ester Hydrolysis Catalyzed by Lanthanide Metals

The hydrolysis of phosphate esters is a critical reaction in biological systems and has been a focus of research in the development of artificial metalloenzymes. The anion of 1H-imidazole-4-carboxylic acid has been shown to be effective in stabilizing hydroxo complexes of trivalent lanthanide metals (Ln³⁺), which are catalytically active in the hydrolysis of phosphate esters. medchemexpress.comresearchgate.net These lanthanide complexes can significantly accelerate the cleavage of the P-O bond in phosphate diesters and triesters. medchemexpress.comscience.gov

The general mechanism involves the coordination of the lanthanide ion to the phosphate group, which polarizes the P-O bond and makes the phosphorus atom more susceptible to nucleophilic attack. The imidazole-4-carboxylate ligand plays a crucial role in stabilizing the catalytically active lanthanide-hydroxo species in solution, particularly in the neutral to alkaline pH range where lanthanide ions would otherwise precipitate as hydroxides. medchemexpress.comresearchgate.net

Studies on lanthanide complexes with 1H-imidazole-4-carboxylate have demonstrated that the catalytic activity is dependent on the specific lanthanide ion used and the structure of the phosphate ester substrate. For instance, in the hydrolysis of bis(p-nitrophenyl) phosphate (BNPP), the catalytic efficiency of the lanthanide complexes was found to decrease in the order La > Pr > Nd > Eu > Dy. researchgate.net The isopentyl group in this compound would be expected to enhance the lipophilicity of the resulting lanthanide complexes, which could influence their interaction with organic substrates and potentially their catalytic activity in non-aqueous or biphasic systems.

Table 1: Catalytic Efficiency of Lanthanide-Imidazole-4-Carboxylate Complexes in the Hydrolysis of Phosphate Esters Data based on studies with 1H-imidazole-4-carboxylic acid.

| Lanthanide Ion | Substrate | Rate Enhancement (k_cat / k_uncat) |

| La(III) | BNPP | ~10⁵ |

| Pr(III) | BNPP | Lower than La(III) |

| Nd(III) | BNPP | Lower than Pr(III) |

| Eu(III) | BNPP | Lower than Nd(III) |

| Dy(III) | BNPP | Lower than Eu(III) |

Source: Based on data from Aguilar-Pérez F, et al. (2006). medchemexpress.com

Functionalization of Dendrimers and Other Supports for Heterogeneous Catalysis

1H-Imidazole-4-carboxylic acid and its derivatives are valuable for the functionalization of polymers and solid supports, including dendrimers, to create heterogeneous catalysts. guidechem.comnih.gov Dendrimers are highly branched, monodisperse macromolecules with a large number of surface functional groups that can be modified. nih.gov The attachment of imidazole-4-carboxylic acid moieties to the periphery of dendrimers, such as poly(amidoamine) (PAMAM) or poly(propylene imine) (PPI) dendrimers, can generate materials with a high local concentration of catalytic sites. guidechem.comnih.govresearchgate.net

These functionalized dendrimers can be used as catalyst supports for metal nanoparticles or as organocatalysts themselves. nih.govresearchgate.net The isopentyl group of this compound would impart a more hydrophobic character to the dendrimer surface, which could be advantageous for catalysis in organic solvents or for creating specific microenvironments around the catalytic centers. The process of functionalization typically involves the reaction of the carboxylic acid group with amine or hydroxyl groups on the dendrimer surface. guidechem.com

The resulting dendrimer-supported catalysts can be easily separated from the reaction mixture by filtration or precipitation, allowing for catalyst recycling and simplifying product purification, which are key advantages of heterogeneous catalysis. nih.gov

Design of Coordination Polymer-Based Catalytic Systems

Coordination polymers (CPs), also known as metal-organic frameworks (MOFs), are crystalline materials constructed from metal ions or clusters linked by organic ligands. 1H-Imidazole-4-carboxylic acid and its N-substituted derivatives are excellent candidates for the construction of CPs due to their ability to coordinate with metal ions through both the imidazole nitrogen atoms and the carboxylate oxygen atoms. nih.govnih.govmdpi.comresearchgate.net

The choice of the metal ion and the organic linker, such as an N-alkyl-imidazole-4-carboxylate, determines the dimensionality and topology of the resulting coordination polymer, which in turn influences its properties, including catalytic activity. nih.govmdpi.com The isopentyl group in this compound would introduce a flexible and non-polar side chain into the coordination polymer structure. This could affect the packing of the framework and the size and shape of the pores, which are critical factors for substrate selectivity in heterogeneous catalysis.

While specific coordination polymers based on this compound are not extensively documented in the context of catalysis, the general principles of using imidazole-carboxylate ligands to build catalytically active frameworks are well-established for a variety of reactions, including Knoevenagel condensations and other C-C bond-forming reactions. mdpi.com

Table 2: Examples of Coordination Polymers Based on Imidazole-Carboxylate Ligands

| Metal Ion | Imidazole Ligand | Resulting Structure | Potential Application |

| Zn(II) | 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene | 1D Chain | Luminescence, Catalysis |

| Cu(II) | 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene | 1D Chain | Luminescence, Catalysis |

| Cd(II) | 1H-imidazole-4-carboxylate | 2D Network | Luminescence |

Source: Based on data from various studies on coordination polymers. mdpi.comresearchgate.net

Catalytic Activity in Specific Bond Formation Reactions (e.g., amidation of carboxylic acids)

The direct formation of amides from carboxylic acids and amines is a fundamentally important transformation in organic chemistry. Imidazole and its derivatives have been explored as catalysts for this reaction. semanticscholar.orgnih.govmdpi.com The catalytic cycle can involve the activation of the carboxylic acid by the imidazole to form a reactive acylimidazolium intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond, regenerating the imidazole catalyst. mdpi.com

Recent research has focused on developing more efficient catalytic systems for amidation, including the use of co-catalysts in conjunction with imidazole derivatives. semanticscholar.orgnih.gov While direct studies on the catalytic activity of this compound in amidation are not prominent, the foundational knowledge of imidazole-catalyzed amidation suggests it as a promising area for future investigation. mdpi.comthieme-connect.de

Advanced Materials Science Applications of 1 Isopentyl 1h Imidazole 4 Carboxylic Acid and Its Derivatives

Design and Synthesis of Novel Coordination Polymers for Specific Functions

Coordination polymers, including metal-organic frameworks (MOFs), are a class of materials formed by the self-assembly of metal ions or clusters with organic ligands. The choice of the organic linker is crucial in determining the structure, porosity, and ultimately the function of the resulting framework. Imidazole-carboxylate ligands are widely used in the synthesis of coordination polymers due to their versatile coordination modes, involving both the nitrogen atoms of the imidazole (B134444) ring and the oxygen atoms of the carboxylate group.

The incorporation of 1-isopentyl-1H-imidazole-4-carboxylic acid as a ligand in the synthesis of coordination polymers could lead to novel materials with tailored properties for specific functions like gas storage. The isopentyl group can influence the pore size, shape, and surface chemistry of the resulting MOFs. For instance, the hydrophobic nature of the isopentyl chains could enhance the affinity of the framework for non-polar gas molecules such as methane (B114726) (CH4). The steric bulk of the isopentyl group can also act as a template, directing the formation of specific network topologies that might not be accessible with smaller substituents.

Research on related imidazole-based MOFs has demonstrated their potential in gas adsorption. For example, zeolitic imidazolate frameworks (ZIFs) have shown promise for CO2 capture. mdpi.com The design of MOFs with specific functionalities for gas separation is an active area of research. rsc.org The isopentyl group in a MOF structure could create a microenvironment that is favorable for the selective adsorption of certain gases over others.

Table 1: Gas Adsorption Data for Representative Imidazole-Based MOFs

| MOF Material | Gas Adsorbed | Adsorption Capacity (mmol/g) at 298 K and 1 bar | Reference |

| TIBM-Cu | CO2 | 3.60 | mdpi.comresearchgate.net |

| TIBM-Al | CO2 | 2.1 | mdpi.comresearchgate.net |

| TIBM-Cr | CO2 | 1.6 | mdpi.comresearchgate.net |

| Basolite® A100 | CH4 | ~0.8 | rsc.org |

| Basolite® A100 | N2 | ~0.2 | rsc.org |

This table presents data for analogous MOFs to illustrate the potential for gas adsorption in frameworks derived from imidazole-based ligands. Data for MOFs containing this compound is not currently available.

Incorporation into Luminescent Materials

Coordination complexes and polymers containing organic ligands with conjugated π-systems often exhibit interesting photoluminescent properties. The imidazole ring, being an aromatic heterocycle, can participate in π-π* and n-π* electronic transitions, leading to fluorescence or phosphorescence. When coordinated to a metal center, especially lanthanides, the organic ligand can act as an "antenna," absorbing light and transferring the energy to the metal ion, which then emits light at its characteristic wavelength. msu.rumdpi.comrsc.org

The use of this compound as a ligand could lead to the development of novel luminescent materials. The electronic properties of the imidazole-carboxylate core would be the primary determinant of the luminescent behavior, while the isopentyl group could influence the solid-state packing and intermolecular interactions, which in turn can affect the quantum yield and emission lifetime. researchgate.net For instance, the steric hindrance from the isopentyl groups might prevent aggregation-caused quenching, leading to enhanced emission in the solid state.

Several studies have reported the synthesis and luminescent properties of coordination polymers based on other imidazole dicarboxylate or biphenyl-imidazole-carboxylate ligands with lanthanide ions like Eu(III) and Tb(III), which show characteristic sharp emission bands. mdpi.comrsc.org Complexes of d10 metals like Zn(II) and Cd(II) with imidazole-based ligands have also been shown to exhibit blue photoluminescence. mdpi.commdpi.comrsc.org

Table 2: Luminescent Properties of Representative Imidazole-Based Coordination Compounds

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Emitting Species | Reference |

| [Cd(L)2]n (L = 3-(1H-imidazol-4-yl)benzoic acid) | 320 | 419 | Ligand-based | mdpi.com |

| [Eu(HL)2(NO3)3] (HL = 4′-(1H-imidazol-1-yl)biphenyl-4-carboxylic acid) | 315 | 615 | Eu(III) | mdpi.com |

| [ZnCl2(C15H12N2)2] (C15H12N2 = 1-(biphenyl-4-yl)-1H-imidazole) | 278 | 350 | Ligand-based | nih.gov |

| [Cd2(μ2-HPhIDC)2(phen)2] (H3PhIDC = 2-phenyl-1H-imidazole-4,5-dicarboxylic acid) | ~350 | ~430 | Ligand-based | rsc.org |

This table provides examples of luminescent properties of coordination compounds with imidazole-carboxylate and related ligands. Specific data for complexes of this compound is not available in the reviewed literature.

Development of Functional Materials for Optical Applications

Organic materials with extended π-conjugation and asymmetric electronic structures can exhibit nonlinear optical (NLO) properties, which are of interest for applications in optical communications, data storage, and optical switching. jhuapl.edudu.ac.ir The imidazole ring system, particularly when functionalized with donor and acceptor groups, can contribute to a molecule's NLO response.

Derivatives of this compound could be designed to possess significant NLO properties. For example, by attaching electron-donating or electron-withdrawing groups to the imidazole ring or the isopentyl chain, it might be possible to create push-pull systems that enhance the second-order or third-order NLO response. The isopentyl group itself, while not electronically active, can improve the processability and solubility of these materials, which is often a challenge in the fabrication of optical devices.

Theoretical and experimental studies on other organic molecules containing imidazole or similar heterocyclic rings have demonstrated their potential for NLO applications. nih.govbohrium.comrsc.org The development of such materials is an ongoing field of research, and the versatile chemistry of the imidazole ring makes it an attractive platform for the design of new NLO chromophores.

Modification of Carbon Dots for Chemical Sensing

Carbon dots (CDs) are a class of carbon-based nanomaterials that have gained significant attention due to their excellent photoluminescence, biocompatibility, and low toxicity. The surface of CDs can be functionalized with various organic molecules to enhance their properties and introduce specific functionalities, such as chemical sensing capabilities.

The carboxylic acid group of this compound can be used to covalently attach it to the surface of carbon dots. nih.govnih.gov The imidazole moiety on the surface of the CDs can then act as a recognition site for specific analytes. For example, the nitrogen atoms of the imidazole ring can coordinate with metal ions, leading to a change in the fluorescence of the carbon dots, which can be used for sensing. Furthermore, the isopentyl group could create a hydrophobic microenvironment on the surface of the CDs, potentially enabling the detection of non-polar molecules in aqueous solutions.

Research has shown that imidazole derivative-functionalized carbon dots can be used as fluorescent probes for detecting water in organic solvents. rsc.org The principle relies on the photoinduced electron transfer (PET) process, which is modulated by the presence of water. This demonstrates the potential of using imidazole-functionalized CDs for developing novel chemical sensors.

Structure Property Relationship Studies in N1 Isopentyl 1h Imidazole 4 Carboxylic Acid Chemistry Chemical Focus

Impact of N1-Substitution on Imidazole (B134444) Ring Reactivity and Carboxylic Acid Functionality

Imidazole Ring Reactivity: The isopentyl group is an electron-donating group (EDG) through an inductive effect. This donation of electron density increases the nucleophilicity of the imidazole ring, making it more susceptible to electrophilic attack than an unsubstituted imidazole. Crucially, the presence of the substituent at the N1 position breaks the symmetry of the ring, directing future reactions. Electrophilic substitution on N1-alkylated imidazoles preferentially occurs at the C5 position, which is rendered more electron-rich, and to a lesser extent at the C2 position. The C4 position, already substituted with a deactivating carboxyl group, is generally unreactive towards further electrophilic addition. nih.govacs.org